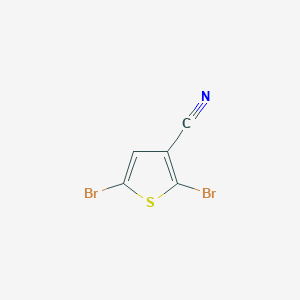![molecular formula C7H10N2O3 B176183 (6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione CAS No. 198084-55-8](/img/structure/B176183.png)
(6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione, also known as HMIT, is a heterocyclic compound that has been the focus of scientific research due to its potential therapeutic applications. HMIT is a derivative of the naturally occurring compound, harmane, which has been found in a variety of plants and animals. In
作用機序
The mechanism of action of (6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. (6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which can cause cellular damage. It has also been shown to modulate the activity of various neurotransmitters, including dopamine and serotonin.
生化学的および生理学的効果
(6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to improve cognitive function and memory, as well as reduce inflammation and oxidative stress. (6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione has also been shown to have anti-cancer properties, inhibiting the growth of cancer cells both in vitro and in vivo.
実験室実験の利点と制限
One advantage of (6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione is its relatively low toxicity, which makes it a promising candidate for further research. However, (6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione is also relatively unstable and difficult to work with, which can make it challenging to study in a laboratory setting. Additionally, more research is needed to fully understand the mechanism of action and potential therapeutic applications of (6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione.
将来の方向性
There are numerous avenues for future research on (6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione. One area of interest is the potential use of (6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of (6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione and its potential use in the treatment of cancer. Finally, more research is needed to optimize the synthesis method for (6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione and improve its stability for use in laboratory experiments.
Conclusion:
In conclusion, (6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione is a promising compound with potential therapeutic applications. Its neuroprotective, anti-inflammatory, and anti-cancer properties make it an attractive candidate for further research. However, more studies are needed to fully understand the mechanism of action and potential limitations of (6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione. Further research in this area could lead to the development of new treatments for a variety of diseases.
合成法
(6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione can be synthesized through a multi-step process that involves the reaction of harmane with various reagents. The most commonly used method involves the reaction of harmane with methyl vinyl ketone in the presence of a Lewis acid catalyst. This reaction results in the formation of a key intermediate, which can be further converted into (6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione through a series of chemical transformations.
科学的研究の応用
(6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have neuroprotective, anti-inflammatory, and anti-cancer properties. (6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
CAS番号 |
198084-55-8 |
|---|---|
製品名 |
(6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione |
分子式 |
C7H10N2O3 |
分子量 |
170.17 g/mol |
IUPAC名 |
(6R)-6-hydroxy-2-methyl-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione |
InChI |
InChI=1S/C7H10N2O3/c1-8-6(11)5-2-4(10)3-9(5)7(8)12/h4-5,10H,2-3H2,1H3/t4-,5?/m1/s1 |
InChIキー |
IXZSEXFJQAGPIL-CNZKWPKMSA-N |
異性体SMILES |
CN1C(=O)C2C[C@H](CN2C1=O)O |
SMILES |
CN1C(=O)C2CC(CN2C1=O)O |
正規SMILES |
CN1C(=O)C2CC(CN2C1=O)O |
同義語 |
1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione,tetrahydro-6-hydroxy-2-methyl-,(6R)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




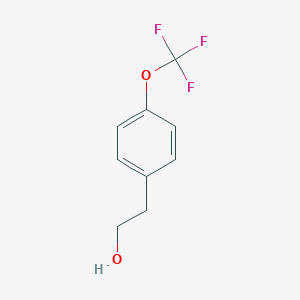
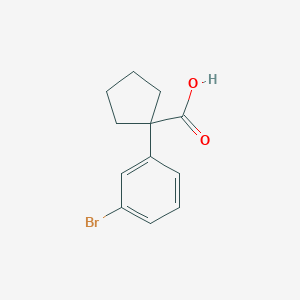
![[1-(4-Methylphenyl)sulfonylazetidin-3-yl] 4-methylbenzenesulfonate](/img/structure/B176111.png)
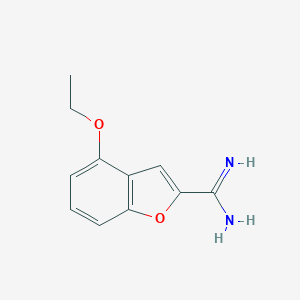
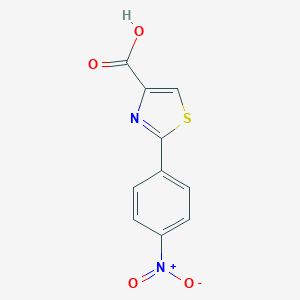
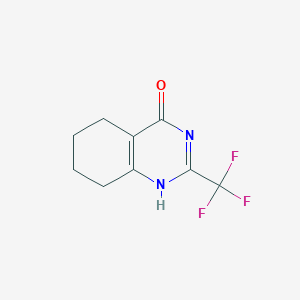
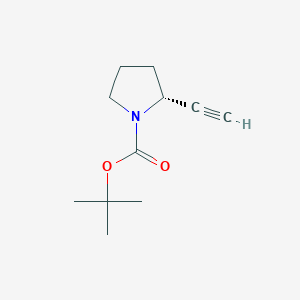




![[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-olate](/img/structure/B176144.png)
